molecular formula C5H3F2NO B8673323 3,6-Difluoro-2-hydroxypyridine

3,6-Difluoro-2-hydroxypyridine

Cat. No.: B8673323
M. Wt: 131.08 g/mol
InChI Key: QQLOTHOYYBLZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-2-hydroxypyridine is a fluorinated heterocyclic building block of interest in medicinal chemistry and organic synthesis. The presence of both fluorine atoms and a hydroxyl group on the pyridine ring creates a multifunctional scaffold amenable to further derivatization. Fluorinated pyridines, such as 2,6-difluoropyridine , are often employed in synthesis due to the fluorine atoms' ability to activate the ring towards nucleophilic aromatic substitution, allowing for selective displacement with various nucleophiles. Similarly, the 2-hydroxypyridine motif is a common pharmacophore found in active pharmaceutical ingredients, as evidenced by its use in patented processes for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids . Researchers can utilize this compound as a key intermediate in the development of novel compounds for agrochemical, pharmaceutical, and materials science applications. The specific regiochemistry of the fluorine substituents in this isomer may offer unique electronic and steric properties for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

3,6-difluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3F2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)

InChI Key

QQLOTHOYYBLZGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)F)F

Origin of Product

United States

Reactivity and Derivatization Pathways of 3,6 Difluoro 2 Hydroxypyridine

Nucleophilic Substitution Reactions on Fluorinated Pyridines

The pyridine (B92270) ring, particularly when substituted with fluorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, being highly electronegative, activate the ring towards attack by nucleophiles, especially at positions ortho and para to the nitrogen atom (C2, C4, and C6). In the case of 3,6-difluoro-2-hydroxypyridine, the fluorine atom at the C-6 position is the primary site for nucleophilic displacement. This is due to its position alpha to the ring nitrogen, which strongly stabilizes the Meisenheimer intermediate formed during the substitution process.

The reaction of 2-fluoropyridines with nucleophiles is reported to be significantly faster than that of the corresponding 2-chloropyridines, highlighting the excellent leaving group ability of fluoride (B91410) in these systems. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, leading to a diverse array of 6-substituted-3-fluoro-2-hydroxypyridines. The selectivity of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, harsh reaction conditions can sometimes lead to the displacement of both fluorine atoms, particularly with highly reactive nucleophiles.

The presence of the 2-hydroxyl group, which exists in equilibrium with the 2-pyridone tautomer, also influences the reactivity. In its pyridone form, the amide-like character can modulate the electron density of the ring, potentially affecting the rate of nucleophilic substitution.

Table 1: Examples of Nucleophilic Substitution Reactions on Fluorinated Pyridines Note: This table provides examples of reactions on related fluorinated pyridine systems to illustrate the expected reactivity of this compound.

Starting MaterialNucleophileReagent/ConditionsProductReference
Pentafluoropyridine3-HydroxybenzaldehydeK₂CO₃, DMF, reflux3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde
2-Fluoropyridine (B1216828)Sodium ethoxideEtOH2-Ethoxypyridine
3,5-Disubstituted-2-fluoropyridineVarious N, O, S, C nucleophilesMild conditions2-Substituted-3,5-disubstituted pyridines

Electrophilic Functionalization of Hydroxypyridine Systems

The hydroxypyridine ring is generally activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. This directing effect is a key consideration in the functionalization of this compound. The 2-hydroxyl group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C3 position is already occupied by a fluorine atom, electrophilic substitution is anticipated to occur predominantly at the C5 position.

However, the two fluorine atoms at C3 and C6 are strong deactivating groups, which will increase the energy barrier for electrophilic substitution, necessitating more forcing reaction conditions compared to non-fluorinated hydroxypyridines. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisaged at the C5 position. For example, the nitration of 3-hydroxypyridine (B118123) occurs at the 2-position under acidic conditions (acting on the conjugate acid), while 6-hydroxy-2(1H)-pyridone is nitrated at the 3-position as the free base.

Another avenue for functionalization is direct C-H fluorination. While challenging, methods for the site-selective fluorination of pyridines adjacent to the nitrogen atom using reagents like silver(II) fluoride (AgF₂) have been developed. Electrophilic fluorinating agents like Selectfluor® have also been successfully employed for the fluorination of related heterocyclic systems, such as 1,2-dihydropyridines.

Table 2: Potential Electrophilic Functionalization of this compound

Reaction TypeReagentExpected Position of SubstitutionPotential Product
NitrationHNO₃/H₂SO₄C53,6-Difluoro-5-nitro-2-hydroxypyridine
BrominationBr₂/FeBr₃C55-Bromo-3,6-difluoro-2-hydroxypyridine
AcylationRCOCl/AlCl₃C55-Acyl-3,6-difluoro-2-hydroxypyridine

Oxidation and Reduction Chemistry of Fluorinated Pyridinols

The pyridine ring is generally a robust aromatic system that is resistant to oxidation. However, the substituents on the this compound ring offer sites for redox transformations. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids. Pyridine N-oxides are versatile intermediates that can undergo further transformations, including photochemical rearrangements to introduce a hydroxyl group at the C3 position.

The 2-hydroxyl group itself can be susceptible to oxidation under certain conditions, although this is less common for hydroxypyridines compared to other alcohols. For instance, simultaneous fluorination and oxidation of a 2-hydroxymethyl group on an indole (B1671886) ring to an aldehyde using Selectfluor® has been reported.

Reduction of the pyridine ring is a more common transformation. Catalytic hydrogenation of hydroxypyridines under high pressure and temperature, often using a Raney nickel catalyst, can lead to the corresponding hydroxypiperidines. A significant challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination. To address this, specific methodologies such as a one-pot dearomatization-hydrogenation process using a rhodium catalyst have been developed to produce all-cis-(multi)fluorinated piperidines while preserving the C-F bonds. Electrochemical methods can also be employed for the reduction of polyfluorinated compounds, which may result in the cleavage of C-F bonds.

Table 3: Representative Oxidation and Reduction Reactions

TransformationReagent/ConditionsPotential ProductReference (for related systems)
N-Oxidationm-CPBAThis compound N-oxide
Ring ReductionH₂, Raney Ni, high T/P3,6-Difluoro-2-hydroxypiperidine
Dearomatization-Hydrogenation[Rh-catalyst], H₂, H-B(pin)all-cis-3,6-Difluoro-2-hydroxypiperidine

Hydrolytic Transformations and Ring Openings

The pyridine ring in this compound is expected to be relatively stable to hydrolysis under standard acidic and basic conditions. However, extreme conditions or enzymatic pathways can lead to ring-opening reactions. For example, certain microorganisms are capable of degrading 2-pyridone through pathways that involve ring cleavage.

While direct hydrolytic ring-opening of this compound is not well-documented, related ring-opening fluorination reactions of bicyclic azaarenes are known. In these reactions, treatment with an electrophilic fluorinating agent leads to fluorination followed by cleavage of one of the rings. Additionally, certain substituted pyridones can be designed to undergo ring-opening transformations when treated with binucleophiles, providing a route to polycyclic systems. The hydrolysis of related compounds, such as difluorodithiophosphoric acid, with an excess of water has also been observed.

The stability of the C-F bonds to hydrolysis is generally high, but under specific conditions, particularly with neighboring group participation, displacement of fluoride by a hydroxide (B78521) ion could occur, although this would be considered a nucleophilic substitution rather than a hydrolytic ring opening.

Functional Group Interconversions and Further Derivatization

The 2-hydroxyl group of this compound is the most versatile handle for further derivatization and functional group interconversions (FGIs). This hydroxyl group can undergo a variety of classical alcohol reactions, allowing for the introduction of diverse functionalities.

A common strategy is the conversion of the hydroxyl group into an ether or an ester. Etherification can be achieved by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), while esterification can be performed using acyl chlorides or anhydrides. The hydroxyl group can also be derivatized with isocyanates to form carbamates or with sulfonyl chlorides to form sulfonate esters.

Sulfonate esters, such as tosylates or mesylates, are excellent leaving groups and serve as valuable intermediates for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups at the C2 position.

Furthermore, a crucial transformation for hydroxypyridines is their conversion to the corresponding chloropyridines. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used for this purpose. The resulting 2-chloro-3,6-difluoropyridine (B12984236) would be a highly valuable intermediate, as the chlorine at the C2 position is readily displaced by various nucleophiles in SNAr reactions.

Table 4: Key Functional Group Interconversions of the 2-Hydroxyl Group

Reaction TypeReagentIntermediate/Product
EtherificationR-X, Base3,6-Difluoro-2-(alkoxy)pyridine
EsterificationRCOCl, Base2-(Acyloxy)-3,6-difluoropyridine
SulfonylationTsCl, Base3,6-Difluoro-2-(tosyloxy)pyridine
ChlorinationPOCl₃2-Chloro-3,6-difluoropyridine

Tautomerism and Conformational Dynamics in Fluorinated Hydroxypyridines

Theoretical and Experimental Investigations of Hydroxypyridine-Pyridone Tautomerism

The tautomeric equilibrium between 2-hydroxypyridine (B17775) and its corresponding pyridone form, 2-pyridone, is a classic and extensively studied phenomenon in organic chemistry. nih.govwuxibiology.com This equilibrium involves an intramolecular proton transfer between the oxygen and nitrogen atoms. nih.gov Numerous theoretical and experimental techniques, including spectroscopy and computational chemistry, have been employed to understand the factors governing this equilibrium. nih.govrsc.org

In the gas phase, the 2-hydroxypyridine tautomer is generally favored, albeit by a small energy margin. nih.gov Experimental measurements have quantified this energy difference to be approximately 2.9 ± 0.5 kJ/mol. rsc.org Theoretical calculations, particularly those employing high levels of theory such as QCISD(T) with large basis sets, have successfully reproduced this small energy gap, predicting a difference of 2.9 kJ/mol. rsc.org

The relative stability of the tautomers is highly sensitive to the surrounding environment. In non-polar solvents, the hydroxypyridine form is favored, whereas polar solvents significantly shift the equilibrium towards the more polar 2-pyridone form. wuxibiology.com This is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar solvent molecules.

Computational studies using Density Functional Theory (DFT) have provided detailed insights into the geometric parameters of both tautomers. For the parent 2-hydroxypyridine, the C-O bond length is characteristic of a single bond, while in 2-pyridone, the C=O bond length is indicative of a double bond. Conversely, the C-N bonds within the ring show more double-bond character in the hydroxypyridine form.

Table 1: Calculated Thermodynamic Properties for 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerization in the Gas Phase at 298.15 K. (Data for parent compound)
Computational MethodBasis SetΔE° (kJ/mol)ΔG° (kJ/mol)Equilibrium Constant (K)
B3LYP6-311++G -2.51-2.632.90
M062X6-311++G8.668.580.03
CCSDaug-cc-pvdz5.525.400.11

This interactive table presents theoretical data for the unsubstituted 2-hydroxypyridine/2-pyridone system, illustrating the sensitivity of the calculated energy difference to the computational method used. A positive ΔG° indicates that the 2-hydroxypyridine form is favored.

Impact of Fluorine Substitution on Tautomeric Equilibria and Stability

The introduction of highly electronegative fluorine atoms at the 3- and 6-positions of the pyridine (B92270) ring is expected to have a profound impact on the tautomeric equilibrium due to strong inductive effects. While direct experimental or computational data for 3,6-difluoro-2-hydroxypyridine is scarce, the effects can be inferred from studies on other halogenated pyridines. nih.govresearchgate.net

Fluorine's strong electron-withdrawing nature can significantly alter the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form. nsf.gov A computational study on fluoropyridine–HCl complexes demonstrated that fluorine substitution, particularly at the 2- and 6-positions, weakens the basicity of the pyridine nitrogen. nsf.gov This would destabilize the pyridone tautomer, which relies on the nitrogen atom accepting a proton.

Studies on chloro-substituted 2-hydroxypyridines have shown that substitution at the 6-position strongly stabilizes the hydroxypyridine (lactim) tautomer in the gas phase. rsc.orgnih.gov This effect is attributed to the inductive electron withdrawal by the halogen, which stabilizes the more aromatic hydroxypyridine form. By analogy, a fluorine atom at the 6-position in this compound is expected to similarly favor the hydroxypyridine tautomer.

The fluorine at the 3-position would also exert an electron-withdrawing effect, further decreasing the electron density of the ring and potentially influencing the relative stabilities of the tautomers. The cumulative effect of two fluorine atoms would likely lead to a stronger preference for the this compound tautomer in the gas phase compared to the unsubstituted parent compound.

Mechanistic Studies of Proton Transfer Pathways in Tautomerization

The conversion between the hydroxypyridine and pyridone tautomers can occur through several mechanistic pathways. The direct intramolecular 1,3-proton shift is generally associated with a high activation energy barrier. nih.gov Theoretical calculations for the parent 2-hydroxypyridine system have estimated this barrier to be around 137 kJ/mol in the gas phase. nih.gov

Proton transfer is often facilitated by solvent molecules or occurs via a dimeric, self-associated complex. In the presence of a single water molecule acting as a bridge, the activation barrier for tautomerization is significantly reduced. wuxibiology.com The water molecule facilitates a double proton transfer, creating a lower-energy pathway. Similarly, in a dimeric complex, a concerted double proton transfer can occur, substantially lowering the activation energy to approximately 30 kJ/mol. nih.gov

For this compound, the presence of fluorine atoms would likely influence the energetics of these pathways. The reduced basicity of the nitrogen atom and the increased acidity of the hydroxyl proton could alter the energy profile of the transition state for proton transfer. Computational studies on fluoropyridine-HCl complexes show that increasing fluorination weakens the hydrogen bonds involved in these interactions. nsf.gov This might suggest that the transition states for both intramolecular and intermolecular proton transfer could be higher in energy compared to the non-fluorinated analogue, though specific calculations are needed to confirm this.

Conformational Analysis of Fluorinated Pyridone Derivatives

The 2-pyridone ring system is generally considered to be planar. mdpi.com For the 3,6-difluoro-2-pyridone tautomer, the ring is expected to maintain this planarity. The key conformational aspect for the this compound tautomer relates to the orientation of the hydroxyl group relative to the ring.

Studies on the parent and chloro-substituted 2-hydroxypyridines have identified two main planar conformers: a syn-periplanar form, where the O-H bond is oriented towards the nitrogen atom, and an anti-periplanar form, where the O-H bond points away. nih.govresearchgate.net In the gas phase, the syn-periplanar conformer is typically the most stable due to the formation of a favorable intramolecular interaction or a less repulsive electrostatic environment. nih.gov

For this compound, two similar conformers (syn and anti) would exist. The relative stability of these conformers would be influenced by dipole-dipole interactions between the C-F bonds and the O-H bond. Given the findings for chloro-substituted analogs, where the syn (or OHs) tautomer is predominant, it is highly probable that the syn-conformer of this compound is also the more stable rotamer in the gas phase. nih.gov

Table 2: Relative Energies of Chloro-2-hydroxypyridine Tautomers/Conformers in the Gas Phase (kJ/mol). (Data for Chloro-substituted analogues)
Substituent PositionErel (C=O)Erel (OHs / syn)Erel (OHa / anti)
None (Parent)2.20.010.3
3-Chloro1.50.06.6
6-Chloro10.10.017.0

This interactive table shows calculated relative energies for tautomers and conformers of chloro-substituted 2-hydroxypyridines, providing insight into the likely conformational preferences of the fluoro-substituted analogue. The OHs (syn) conformer is the most stable in all cases shown. Data adapted from theoretical calculations on chlorinated species. nih.gov

Computational Chemistry and Mechanistic Elucidation of Fluorinated Pyridine Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-difluoro-2-hydroxypyridine. These studies delve into the electronic landscape of the molecule, revealing how the distribution of electrons governs its stability and chemical behavior. The presence of highly electronegative fluorine atoms and the hydroxyl group significantly influences the electronic structure of the pyridine (B92270) ring. emerginginvestigators.org

Key electronic properties calculated through quantum chemical methods include:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Charge Distribution: Analyzing how electron density is distributed across the molecule, often using methods like Mulliken charge analysis. emerginginvestigators.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.govresearchgate.net

Studies on related pyridine derivatives have shown that quantum chemical calculations can effectively predict bonding trends and reactivity. nih.gov For instance, a lower HOMO-LUMO energy gap suggests higher reactivity. nih.govresearchgate.net In the case of this compound, the fluorine atoms act as strong electron-withdrawing groups, which would be expected to lower the energy of both the HOMO and LUMO, thereby influencing its susceptibility to nucleophilic or electrophilic attack.

Table 1: Representative Quantum Chemical Descriptors Calculated for Pyridine Derivatives This table is illustrative, showing typical data obtained from quantum chemical calculations on related compounds.

DescriptorTypical Calculated ValueImplication for Reactivity
HOMO Energy-6.5 eV to -8.0 eVIndicates electron-donating capability
LUMO Energy-1.0 eV to -2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.5 eV to 5.5 eVHigher value suggests greater stability researchgate.net
Dipole Moment1.5 D to 3.0 DReflects charge separation and polarity

These computational approaches provide a reactivity profile, highlighting the most likely sites for chemical reactions and offering a theoretical foundation for understanding the molecule's behavior. arxiv.org

Density Functional Theory (DFT) Applications in Predicting Reaction Outcomes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the outcomes of chemical reactions involving complex organic molecules like fluorinated pyridines. nanobioletters.com By approximating the electron density of a molecule, DFT can calculate its energy and other properties with a favorable balance of accuracy and computational cost. nih.gov

DFT applications are crucial for:

Geometry Optimization: Finding the lowest-energy structures for reactants, products, and intermediates. mdpi.com

Predicting Reaction Energetics: Calculating the change in enthalpy and Gibbs free energy for a reaction to determine its thermodynamic feasibility.

Modeling Reaction Pathways: Investigating different possible routes a reaction could take to predict the major products.

For example, in the study of electrophilic fluorination of dihydropyridines, DFT calculations with the B97D3 functional and a 6-311++G(d2,p2) basis set were used to optimize the molecular geometries of the resulting diastereomers. mdpi.com These calculations helped to understand the spatial arrangement of the atoms and the relative stability of different conformers. mdpi.com The use of a solvation model, such as the polarisable continuum model (PCM), allows for the simulation of reaction conditions in a specific solvent, leading to more accurate predictions. mdpi.com By comparing the calculated energies of different potential products, DFT can predict which isomers are more likely to form, guiding synthetic efforts.

Analysis of Reaction Mechanisms and Transition State Energetics

A primary strength of computational chemistry is its ability to elucidate detailed reaction mechanisms. This involves identifying all elementary steps, including intermediates and, most importantly, transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate.

The analysis of transition state energetics provides critical information:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. DFT calculations are frequently employed to locate transition state structures and compute their energies.

Reaction Profiles: Plotting the energy of the system as the reaction progresses creates a reaction energy profile. This visual representation clearly shows the activation energies for each step and the relative energies of all intermediates and products. researchgate.net

Kinetic vs. Thermodynamic Control: By comparing the activation energies for different competing pathways, chemists can predict whether a reaction will be under kinetic control (favoring the product that forms fastest) or thermodynamic control (favoring the most stable product).

For reactions involving fluorinated pyridines, such as nucleophilic aromatic substitution (SNAr), computational studies can model the formation of the Meisenheimer complex intermediate and the subsequent transition state for fluoride (B91410) displacement. These calculations can explain the regioselectivity of the reaction, revealing why a nucleophile attacks a specific carbon atom. researchgate.net The computed energetics can clarify the role of the fluorine substituents in activating the pyridine ring towards substitution.

Spectroscopic Analysis in Conjunction with Computational Methods for Structural Elucidation

The combination of experimental spectroscopy and computational calculations is a powerful strategy for unambiguous structure determination. researchgate.netnih.gov While experimental techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide raw data, computational methods can predict the spectra for a proposed structure. nih.govmdpi.com A close match between the experimental and calculated spectra provides strong evidence for the correctness of the proposed structure. dergipark.org.tr

This integrated approach involves:

Predicting NMR Spectra: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. dergipark.org.tr This is particularly valuable for fluorinated compounds, where ¹⁹F NMR is a key characterization tool. researchgate.net

Calculating Vibrational Frequencies: Theoretical calculations can predict the IR and Raman active vibrational modes of a molecule. nih.gov Comparing the calculated frequencies (often with a scaling factor) and intensities with the experimental spectrum helps in assigning the observed peaks to specific molecular motions, confirming the presence of particular functional groups and bonding arrangements. mdpi.com

Analyzing UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) observed in a UV-Vis spectrum. dergipark.org.tr

In the context of this compound chemistry, if a reaction yields a new product, its structure can be proposed and then optimized using DFT. Subsequently, its ¹H, ¹³C, ¹⁹F NMR, and IR spectra can be computationally predicted. If the predicted spectra align well with the experimental data, the structural assignment is confirmed with a high degree of confidence. mdpi.comnih.gov

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Pyridine Derivative This table is illustrative, demonstrating the typical synergy between experimental and computational data for structural elucidation.

Spectroscopic DataExperimental ValueCalculated Value (DFT/B3LYP)Assignment
¹H NMR (ppm) 7.857.91H-4 (Pyridine Ring)
7.217.25H-5 (Pyridine Ring)
IR (cm⁻¹) 33803431N-H Stretch nih.gov
16101615C=N Stretch
12501255C-F Stretch

This synergy between computation and experiment is crucial for validating reaction products and intermediates in the study of fluorinated pyridines.

Strategic Applications in Advanced Organic Synthesis

3,6-Difluoro-2-hydroxypyridine as a Versatile Fluorinated Building Block

This compound serves as a highly versatile fluorinated building block in organic synthesis. The presence of two fluorine atoms significantly influences the electron distribution within the pyridine (B92270) ring, enhancing its stability and modulating the reactivity of the other ring positions. This electronic modification, coupled with the presence of the hydroxyl/oxo group and the C-F bonds, provides multiple handles for synthetic transformations.

The utility of fluorinated pyridones, such as 3,6-difluoro-2-pyridone, as building blocks stems from their ability to participate in a variety of chemical reactions. These compounds are instrumental in the construction of more complex fluorinated heterocyclic systems. For instance, trifluoromethylated pyridin-2-ones are key intermediates in the synthesis of bioactive molecules. The fluorinated pyridine core can be further functionalized to introduce additional diversity, making it a valuable scaffold in drug discovery programs.

The tautomeric nature of this compound (existing as the pyridone) is crucial to its reactivity. The 2-pyridone form is the predominant tautomer in solution and the solid state. This structure offers distinct reactive sites: the nitrogen atom, the oxygen atom, and the carbon atoms of the ring, particularly those bearing fluorine atoms which can be susceptible to nucleophilic attack.

Table 1: Key Features of this compound as a Building Block

FeatureDescriptionSynthetic Advantage
Difluorinated Pyridine Core Two fluorine atoms on the pyridine ring.Modulates electronic properties, enhances stability, provides sites for nucleophilic aromatic substitution.
Hydroxyl/Pyridone Tautomerism Exists predominantly as the 2-pyridone tautomer.Allows for N- and O-functionalization, and influences the reactivity of the ring.
Multiple Reactive Sites N-H, C=O, C-F, and C-H bonds.Enables a wide range of chemical transformations for molecular diversification.

Role in Carbon-Fluorine Bond Formation Methodologies

While this compound is itself a product of C-F bond formation, its reactivity also provides insights into methodologies for creating and manipulating C-F bonds. The synthesis of fluorinated pyridines often involves nucleophilic or electrophilic fluorination strategies. For instance, the preparation of fluorinated pyridines can be achieved through diazotization of aminopyridines in the presence of a fluoride (B91410) source.

The fluorine atoms on the 3,6-difluoro-2-pyridone ring can be susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in C-F bond functionalization. The electron-withdrawing nature of the pyridine nitrogen and the other fluorine atom activates the C-F bonds towards attack by nucleophiles. This reactivity allows for the displacement of a fluoride ion by a variety of nucleophiles, effectively forming new carbon-heteroatom or carbon-carbon bonds. The relative reactivity of the C3-F versus the C6-F bond can be influenced by the reaction conditions and the nature of the nucleophile.

The stability of the C-F bond also makes this compound a useful substrate for studying C-F bond activation, a challenging but increasingly important area of research. Transition-metal-catalyzed reactions can be employed to cleave the strong C-F bond and form new bonds, offering an alternative to traditional SNAr chemistry.

Enabling Synthesis of Complex Fluorinated Heterocyclic Scaffolds

A primary application of this compound is as a precursor for the synthesis of more complex fluorinated heterocyclic scaffolds. The reactivity of the pyridone ring allows for its elaboration into a variety of fused and polycyclic systems.

For example, the nitrogen of the pyridone can be alkylated or arylated, and the carbonyl group can undergo various reactions. More significantly, the fluorine atoms can be displaced sequentially by different nucleophiles to build up molecular complexity. This stepwise functionalization is a powerful strategy for creating libraries of compounds with diverse substitution patterns.

The synthesis of fluorinated dihydropyridines, which can be subsequently aromatized to pyridines, is a known route to fluorinated heterocycles. While not starting directly from this compound, these methods highlight the general strategies for constructing fluorinated pyridine rings. The functional groups present in this compound make it an attractive starting material for annulation reactions, where a new ring is fused onto the existing pyridine core.

The development of multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles further underscores the potential of this scaffold. nih.gov By analogy, 3,6-difluoro-2-pyridone could serve as a key component in MCRs to generate highly functionalized and complex fluorinated molecules in a single step.

Late-Stage Diversification Strategies for Functionalized Pyridines

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage in the synthetic sequence. This approach avoids the need for de novo synthesis of each new analog. The reactivity of the 3,6-difluoro-2-pyridone scaffold makes it amenable to LSF strategies.

For instance, if the 3,6-difluoro-2-pyridone core is part of a larger, more complex molecule, the fluorine atoms can serve as latent functional groups for diversification. Selective SNAr of one of the fluorine atoms can introduce a new substituent, leading to a new analog with potentially different biological properties.

Furthermore, C-H functionalization is a rapidly developing area of LSF. While the C-H bonds in 3,6-difluoro-2-pyridone are less reactive than the C-F bonds towards nucleophilic attack, they can be targeted by other methods, such as radical or transition-metal-catalyzed reactions. For example, regioselective C-H difluoroalkylation of 2-pyridones has been demonstrated using a nickel catalyst. nih.govresearchgate.net

Table 2: Potential Late-Stage Functionalization Reactions on a 3,6-Difluoro-2-pyridone Core

Reaction TypePositionReagents/ConditionsPotential Outcome
Nucleophilic Aromatic Substitution (SNAr)C3 or C6Various nucleophiles (e.g., amines, alcohols, thiols)Introduction of diverse functional groups
N-Alkylation/ArylationN1Alkyl/aryl halides, baseModification of the pyridone nitrogen
C-H FunctionalizationC4 or C5Transition metal catalysts, radical initiatorsIntroduction of alkyl, aryl, or other groups

Potential in Organocatalysis and Materials Development

The unique properties of fluorinated organic compounds extend to their applications in organocatalysis and materials science. While specific examples involving this compound are not abundant in the literature, the structural features of this compound suggest potential in these areas.

In organocatalysis, the hydrogen bonding capabilities of the 2-pyridone motif are well-established. The N-H and C=O groups can act as both hydrogen bond donors and acceptors, enabling the activation of substrates in a catalytic cycle. The presence of fluorine atoms in 3,6-difluoro-2-pyridone would modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, potentially leading to catalysts with unique reactivity and selectivity. For example, 6-halo-2-pyridones have been shown to be efficient organocatalysts for ester aminolysis. rsc.org

In materials science, fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, and unique electronic characteristics. alfa-chemistry.com Fluorinated pyridines are of interest for the development of advanced materials such as organic electronics. The incorporation of the 3,6-difluoro-2-pyridone unit into a polymer backbone could impart desirable properties. The polarity and rigidity of the pyridone ring, combined with the effects of fluorination, could lead to materials with interesting optical and electronic properties. dntb.gov.ua

Emerging Directions and Future Research Challenges in Difluorinated Pyridine Chemistry

Development of Novel and Sustainable Synthetic Protocols

A primary challenge in modern organic chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. ijarsct.co.in The synthesis of difluorinated pyridines like 3,6-Difluoro-2-hydroxypyridine is increasingly benefiting from the principles of green chemistry. nih.gov This involves a shift away from harsh reaction conditions and hazardous reagents toward more sustainable alternatives. ijarsct.co.in

Key advancements in this area include:

C-H Fluorination: Direct C-H fluorination has emerged as a powerful, atom-economical strategy. rsc.org Methods using reagents like silver(II) fluoride (B91410) (AgF₂) allow for the site-selective fluorination of pyridine (B92270) rings adjacent to the nitrogen atom under ambient conditions. nih.govnih.gov This approach minimizes the need for pre-functionalized substrates, reducing step counts and waste. Other developments include Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines. nih.gov

Aqueous and Green Solvents: There is a significant push to replace traditional volatile organic solvents with greener alternatives. Recent protocols have demonstrated C-H fluorination reactions that can be conducted in pure water at room temperature, aligning with the principles of sustainable chemistry. rsc.orgrsc.org

Advanced Catalysis: The use of novel catalysts is central to developing sustainable protocols. This includes magnetically recoverable nano-catalysts that can be easily separated from the reaction mixture and reused, reducing catalyst waste. rsc.org Furthermore, biocatalysts and enzyme-mediated reactions are being explored as highly selective and environmentally friendly alternatives for synthesizing pyridine derivatives. ijarsct.co.innih.gov

Table 1: Comparison of Modern Synthetic Strategies for Fluorinated Pyridines

Synthetic Strategy Key Features Sustainability Aspect Example Reagent/Catalyst Reference
Direct C-H Fluorination Fluorination of existing C-H bonds High atom economy, fewer synthetic steps Silver(II) Fluoride (AgF₂) nih.gov
Aqueous Synthesis Utilizes water as the reaction solvent Environmentally benign, non-toxic, low-cost Pyridine N-oxyl radicals rsc.orgrsc.org
Rhodium Catalysis C-H functionalization for multi-substitution High efficiency and regioselectivity [Cp*RhCl₂]₂ nih.gov

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The electronic properties of the pyridine ring are significantly altered by the presence of two highly electronegative fluorine atoms. In this compound, the interplay between the electron-withdrawing fluorine atoms, the ring nitrogen, and the versatile hydroxypyridone functionality creates a complex reactivity landscape. A major research challenge is to precisely control the regioselectivity of further functionalization on such pre-substituted rings.

Researchers are tackling this challenge by:

Directing Group Strategies: The judicious use of activating and screening groups allows for the selective functionalization of specific vacant positions on the pyridine ring. acs.org For instance, a trimethylsilyl (B98337) group can sterically block a neighboring position, directing a metalation reagent to attack a different site. Conversely, a chlorine atom can act as a powerful activating group for adjacent sites. acs.orgnih.govresearchgate.net This "toolbox" of methods enables the exhaustive and regioselective substitution of difluoropyridine cores. acs.orgresearchgate.net

Understanding Tautomeric Reactivity: The 2-hydroxypyridine (B17775) moiety exists in equilibrium with its 2-pyridone tautomer. wikipedia.org These tautomers exhibit different reactivity. Electrophilic substitution on the pyridone form typically occurs at positions ortho and para to the oxygen atom. Understanding and controlling this tautomeric equilibrium is crucial for predictable reactivity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are potent activating groups for SNAr and can also serve as leaving groups. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity imparted by fluorine. nih.gov This allows for the introduction of a wide array of nucleophiles under mild conditions after an initial fluorination step. nih.gov

Table 2: Regioselectivity Control in Difluoropyridine Functionalization

Method Controlling Factor Targeted Position Mechanism Reference
Protective Group Metalation Steric hindrance from a bulky group (e.g., -SiMe₃) Position remote from the protecting group Directed ortho metalation acs.orgresearchgate.net
Activating Group Metalation Electronic activation from an adjacent group (e.g., -Cl) Position adjacent to the activating group Directed ortho metalation acs.orgnih.gov
Electrophilic Substitution Electronic nature of the 2-pyridone tautomer C3 and C5 positions (ortho/para to oxygen) C-protonation/attack on the neutral pyridone

Advancements in Asymmetric Synthesis of Fluorinated Pyridine Derivatives

The introduction of chirality into fluorinated pyridine scaffolds is of paramount importance, as the stereochemistry of drug molecules often dictates their efficacy and safety. The development of catalytic asymmetric methods to synthesize enantioenriched difluoropyridine derivatives is a significant and challenging research frontier.

Recent progress in this domain includes:

Chemoenzymatic Methods: A highly effective approach combines chemical synthesis with enzymatic resolution. For example, prochiral ketones derived from pyridines can be subjected to asymmetric reduction using enzymes like alcohol dehydrogenase from Lactobacillus kefir. This method yields chiral secondary alcohols with excellent enantiomeric excess (95–>99% ee) and high yields, demonstrating a powerful route to valuable chiral building blocks. nih.gov

Chiral Catalyst Development: Iodoarene-catalyzed enantioselective synthesis has been reported for producing β,β-difluoroalkyl halides, which are versatile building blocks. nih.govnih.gov The development of novel chiral ligands for transition metals and organocatalysts is central to expanding the scope of asymmetric transformations. researchgate.nethkbu.edu.hk This includes chiral N,N'-dioxide-metal complexes and chiral phosphoric acids that can catalyze highly enantioselective reactions. acs.orgacs.org

Table 3: Selected Asymmetric Synthesis Approaches for Fluorinated Heterocycles

Method Catalyst Type Transformation Enantioselectivity (ee) Reference
Chemoenzymatic Reduction Biocatalyst (Alcohol Dehydrogenase) Ketone to Chiral Alcohol 95 – >99% nih.gov
Iodoarene Catalysis Organocatalyst (Chiral Iodoarene) Oxidative Rearrangement of Alkenes High nih.govnih.gov
Chiral Ligand Catalysis Transition Metal Complex Friedel-Crafts Alkylation Up to 97% researchgate.net

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The synergy between experimental organic synthesis and computational chemistry has become an indispensable tool for modern chemical research. Quantum chemical calculations provide deep insights into the structural, electronic, and energetic properties of molecules like this compound, which are often difficult to probe experimentally. emerginginvestigators.org

This interdisciplinary approach is accelerating progress by:

Predicting Molecular Properties: Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and intermolecular interaction energies. emerginginvestigators.orgfigshare.com These calculations help rationalize crystal packing arrangements and predict chemical stability and reactivity. figshare.com

Elucidating Reaction Mechanisms: Computational modeling is crucial for understanding complex reaction pathways. It can be used to investigate transition state structures and energies, thereby explaining the origins of regioselectivity and enantioselectivity in catalytic reactions. nih.gov For instance, computed interaction energies can identify the key non-covalent interactions (e.g., CH–π, π–π) in a catalyst-substrate transition state that determine the stereochemical outcome. nih.gov

Guiding Experimental Design: By simulating the properties of novel or hypothetical fluorinated compounds, computational chemistry can help prioritize synthetic targets and predict reaction outcomes. emerginginvestigators.orgpittcon.org This predictive power saves significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues.

Table 4: Application of Computational Methods in Fluorinated Pyridine Chemistry

Computational Method Property/Phenomenon Investigated Application Reference
DFT (B97D3) Geometry optimisation, vibrational frequencies Structural analysis of fluorinated pyridines nih.gov
MP2 Intermolecular interaction energy Analysis of crystal packing and aggregation behavior figshare.com
Hartree-Fock Theory Molecular geometry, Mulliken charge, FMOs Assessment of chemical stability and reactivity emerginginvestigators.org

Q & A

Basic: What are the most reliable synthetic routes for 3,6-Difluoro-2-hydroxypyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves fluorination of pyridine precursors or selective substitution reactions. For example:

  • Fluorination of Pyridine Derivatives : Start with 2-hydroxypyridine derivatives and introduce fluorine atoms via halogen exchange using reagents like KF/18-crown-6 in DMF under reflux (80–100°C) .
  • Hydroxylation of Chlorinated Precursors : Substitute chlorine atoms in 3,6-dichloropyridine with hydroxyl groups using NaOH (1–2 M) in aqueous ethanol at 60–80°C, followed by fluorination .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess fluorinating agents) and reaction time (12–24 hours) to improve yields (typically 50–70%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine positions (δ −110 to −150 ppm) and 1H^{1}\text{H} NMR for hydroxyl proton identification (δ 10–12 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 147.03).
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions of the hydroxyl group .
  • Purity Analysis : Employ HPLC (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Basic: How does the hydroxyl group influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Acidic/Neutral Conditions : The hydroxyl group enhances solubility in polar solvents (e.g., water, methanol) but may lead to tautomerization (pyridone formation) at pH > 7.
  • Thermal Stability : Decomposes above 200°C; store at −20°C in inert atmospheres to prevent oxidation.
  • Reactivity : Susceptible to electrophilic substitution at the 4-position due to electron-withdrawing fluorine atoms. Use controlled environments (argon/nitrogen) during reactions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity in fluorinated pyridines?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase-Glo™).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
  • Molecular Docking : Pre-screen with AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR, COX-2) .

Advanced: What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature directs substitution to meta/para positions.
  • Steric Hindrance : Bulky reagents (e.g., Selectfluor™) favor fluorination at less hindered sites.
  • Catalytic Systems : Pd/Cu catalysts in cross-coupling reactions improve selectivity for 3,6-positions. Validate using DFT calculations (e.g., Gaussian09) to map transition states .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The 4-position typically shows highest reactivity due to fluorine’s deactivating effect.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Docking Studies : Use Schrödinger Suite to model interactions with biomacromolecules, guiding functionalization strategies .

Advanced: How should researchers address contradictions in reported yields for fluoropyridine syntheses?

Methodological Answer:

  • Variable Factors : Compare solvent polarity (DMF vs. acetonitrile), temperature (room temp vs. reflux), and catalyst loading (e.g., 5–10 mol% Pd).
  • Reproducibility : Replicate protocols with strict exclusion of moisture/oxygen.
  • Data Reconciliation : Use statistical tools (e.g., ANOVA) to analyze yield variations across studies. Cross-validate with independent techniques like 19F^{19}\text{F} NMR quantification .

Advanced: What strategies optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:

  • Flow Chemistry : Enhance heat/mass transfer in continuous reactors (e.g., microfluidic systems) to reduce side reactions.
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse (5+ cycles).
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to improve sustainability. Monitor scalability via PAT (Process Analytical Technology) tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.